KIF18A Inhibitory Potency: Comparative Data Not Available from Non-Prohibited Primary Sources
A comprehensive search of peer-reviewed journals, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any primary quantitative potency data (e.g., IC50, Kd) for CAS 1219902-01-8 against KIF18A or any other target. The KIF18A inhibitor field does contain benchmark compounds with published potencies, including BTB-1 (low µM IC50) [1] and patent-exemplified compounds achieving 253 nM (CHEMBL5276935) [2], but no direct or cross-study comparable data exist for the target compound. This absence of data precludes any substantiated claim of differentiation.
| Evidence Dimension | KIF18A Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available in admissible sources |
| Comparator Or Baseline | BTB-1: IC50 in low µM range [1]; CHEMBL5276935: IC50 = 253 nM [2] |
| Quantified Difference | Not calculable |
| Conditions | KIF18A microtubule-stimulated ATPase assay (recombinant human protein) |
Why This Matters
Without peer-reviewed potency data, the target compound cannot be scientifically selected over characterized analogs with known activity.
- [1] Möckel, M. M., et al. 'Synthesis and biological evaluation of optimized inhibitors of the mitotic kinesin Kif18A.' ACS Chemical Biology, 2015, 10, 985-994. View Source
- [2] BindingDB Entry BDBM50403678 (CHEMBL5276935). IC50 = 253 nM for human KIF18A. Data curated from Amgen patent. View Source
